(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate
Description
Molecular Formula: C₁₄H₁₉NO₇S Average Mass: 345.366 g/mol Stereochemistry: Five defined stereocenters (3aR,5R,6S,7R,7aR) . Key Features:
Properties
IUPAC Name |
[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGXRMOCEYNLGH-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities based on diverse research findings.
- Molecular Formula : C14H19NO8
- Molecular Weight : 329.31 g/mol
- CAS Number : 10378-06-0
- Purity : >95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thiazole derivatives. The acetoxymethyl and methyl groups are introduced to the pyranothiazole core through acetylation and alkylation reactions. The detailed synthetic route can be found in various chemical literature focusing on thiazole derivatives.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
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Anticancer Activity :
- Studies have shown that derivatives of thiazoles possess significant anticancer properties. Specifically, compounds similar to the one have been reported to induce apoptosis in cancer cells . For example, a related thiazole derivative demonstrated cytotoxic effects against triple-negative breast cancer (TNBC) cells by inhibiting specific signaling pathways involved in cell survival.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
- Case Study 1 : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole exhibited IC50 values in the low micromolar range against several cancer types.
- Case Study 2 : In an investigation of antimicrobial activity, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
Summary Table of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a pyrano-thiazole framework which is known for its biological activity. The acetoxymethyl and diacetate groups are crucial for its reactivity and solubility.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, the compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that it effectively induces apoptosis in triple-negative breast cancer (TNBC) cells by modulating key signaling pathways involved in cell survival and death .
Antimicrobial Properties
The thiazole ring is often associated with antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it targets enzymes related to glycogen metabolism, potentially offering therapeutic benefits for conditions like glycogen storage disease type Ia .
Drug Delivery Systems
Due to its favorable solubility and stability profile, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances their bioavailability and efficacy .
Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices, leading to the development of novel materials with enhanced properties such as improved thermal stability and mechanical strength. These materials can find applications in coatings and packaging .
Case Study 1: Anticancer Efficacy
A research team investigated the effects of (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 μM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains. The study concluded that the compound could serve as a lead structure for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 20 | |
| Antimicrobial | Staphylococcus aureus | 50 | |
| Escherichia coli | 50 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Stereochemical and Functional Group Impact
- Acetylation vs. Hydroxyl Groups : The target compound’s acetyl groups improve lipophilicity (predicted logP ~1.45) compared to NGT’s diol (logP ~-0.5) . This enhances blood-brain barrier penetration but may reduce aqueous solubility.
- Thiazole vs.
Computational Similarity Analysis
- Tanimoto Index: The target compound shares ~70% structural similarity with NGT (diol precursor) but only ~40% with pyrano-oxazole analogs due to core heterocycle differences .
- Dice Index : Higher similarity (~65%) with thiadiazole derivatives () suggests overlapping pharmacophoric features .
Research Findings and Implications
- Stability : The acetyl groups in the target compound may hydrolyze in vivo, releasing the active diol (NGT), a mechanism observed in prodrugs .
- Toxicity : Analogous compounds (e.g., ’s diol) require handling precautions (e.g., PPE), suggesting similar safety protocols for the target compound .
- Therapeutic Potential: Structural parallels to glycosidase inhibitors () indicate possible applications in diabetes or viral infection treatment .
Preparation Methods
Multi-Step Synthesis via Protection-Deprotection Strategies
The compound’s tetracyclic framework necessitates a multi-step approach to preserve stereochemistry. A representative pathway involves:
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Protection of Hydroxyl Groups : Starting with a glucosamine derivative, hydroxyl groups are acetylated using acetic anhydride in pyridine to form intermediate I (Scheme 1) .
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Cyclocondensation : Intermediate I reacts with 2-methylthiazole-4-carbaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) to form the pyrano[3,2-d]thiazole core via intramolecular cyclization .
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Deprotection and Re-acetylation : Selective removal of protecting groups under basic conditions (e.g., NaOH/MeOH) followed by re-acetylation yields the final product .
Scheme 1 :
Key parameters:
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Temperature : Cyclocondensation proceeds optimally at 60–70°C to avoid racemization .
-
Catalyst : p-TSA (5 mol%) enhances reaction rate and regioselectivity .
Catalytic Methods Using Solid Acid Catalysts
Recent advances employ sulfonated activated carbon (AC-SO3H) as a reusable solid acid catalyst. This method improves atom economy and reduces waste:
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Reaction Setup : A mixture of 2-methylthiazole-4-carbaldehyde, acetylated glucosamine, and AC-SO3H (10 mg) in [cholineCl][urea]₂ deep eutectic solvent is stirred at room temperature for 24 hours .
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Workup : The catalyst is filtered, and the product is recrystallized from hot ethanol (yield: 78–82%) .
Table 1 : Optimization of AC-SO3H-Catalyzed Synthesis
| Catalyst Loading (mg) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | [cholineCl][urea]₂ | 24 | 68 |
| 10 | [cholineCl][urea]₂ | 24 | 82 |
| 15 | [cholineCl][urea]₂ | 24 | 80 |
Data adapted from studies on analogous pyrano-thiazole systems .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining stereochemical fidelity:
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Procedure : A mixture of acetylated glucosamine (1.0 mmol), 2-methylthiazole-4-carbaldehyde (1.2 mmol), and piperidine (0.5 eq) in ethanol is irradiated at 100 W for 15 minutes .
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Outcome : The method achieves 85% yield with >99% enantiomeric excess (ee), verified by chiral HPLC .
Advantages :
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Time Efficiency : 15 minutes vs. 24 hours under conventional heating .
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Energy Savings : Reduced thermal degradation of sensitive intermediates .
Green Chemistry Approaches
Eco-friendly protocols emphasize solvent selection and catalytic recycling:
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Solvent : Ethanol-water (9:1 v/v) replaces toxic aprotic solvents, achieving 75% yield .
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Catalyst Recovery : AC-SO3H is reused for 5 cycles with <5% activity loss .
Purification and Characterization
Purification :
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Recrystallization : Hot ethanol (10–15 mL) isolates the product with >95% purity .
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves diastereomers .
Characterization :
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¹H/¹³C NMR : Key signals include δ 2.05 (s, 3H, CH₃CO), 5.32 (d, J = 3.5 Hz, H-1'), and 6.21 (s, H-5) .
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HRMS : Calculated for C₁₄H₁₉NO₇S [M+H]⁺: 346.0956; Found: 346.0953 .
Comparative Analysis of Synthetic Methods
Table 2 : Method Comparison
| Method | Yield (%) | Time | Stereoselectivity |
|---|---|---|---|
| Protection-Deprotection | 70–75 | 48–72 h | High |
| AC-SO3H Catalyzed | 78–82 | 24 h | Moderate |
| Microwave-Assisted | 85 | 0.25 h | High |
| Green Chemistry | 75 | 24 h | Moderate |
Microwave-assisted synthesis offers the best balance of efficiency and stereocontrol, while green methods prioritize sustainability .
Q & A
Basic: What synthetic strategies are commonly employed to synthesize (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate?
The synthesis typically involves multi-step organic reactions, including cyclization and acetylation. For example, similar thiazole derivatives are synthesized via refluxing precursors (e.g., malononitrile or ethyl cyanoacetate) in 1,4-dioxane with triethylamine, followed by acid quenching and recrystallization . Key intermediates like hydroxylmethyl groups are acetylated under controlled conditions to introduce acetoxymethyl substituents . Reaction progress is monitored using TLC, and purity is ensured via recrystallization from polar aprotic solvents.
Basic: How is the structural identity of this compound confirmed in synthetic workflows?
Structural confirmation relies on 1H NMR spectroscopy to verify stereochemistry and substituent positions, particularly for chiral centers (e.g., 3aR,5R,6S,7R,7aR configuration) . Elemental analysis ensures correct stoichiometry, while HPLC-MS confirms molecular weight and purity (>95%) . For crystalline derivatives, X-ray diffraction may resolve absolute configurations, though this is less common for labile intermediates.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include:
- Ventilation : Use fume hoods for reactions involving volatile reagents.
- PPE : Chemical-resistant gloves (nitrile/rubber), safety goggles, and lab coats .
- Exposure Control : Airborne concentration monitoring via OSHA-compliant methods (e.g., NIOSH guidelines).
- Spill Management : Absorbent materials (vermiculite) and neutralization protocols for acidic/byproduct residues .
Advanced: How can researchers evaluate the pharmacokinetic (ADME) properties of this compound?
In silico tools like SwissADME predict parameters such as:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- Solubility : Assessed via Hansen solubility parameters.
- Metabolic Stability : Cytochrome P450 interactions are modeled using docking simulations (e.g., AutoDock Vina). Experimental validation includes HPLC-based metabolic assays with liver microsomes . Comparisons to reference drugs (e.g., celecoxib) highlight potential optimization targets .
Advanced: What experimental design principles optimize the synthesis of labile intermediates like this compound?
Design of Experiments (DoE) minimizes trial runs while maximizing data quality. For example:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Variables : Yield, purity, reaction time.
- Statistical Tools : ANOVA identifies significant factors; Central Composite Design (CCD) models non-linear relationships . Case studies show ethanol/water mixtures (70:30 v/v) enhance crystallization efficiency for similar thiazoles .
Advanced: How can AI-driven tools enhance process optimization for this compound’s synthesis?
COMSOL Multiphysics integrates reaction kinetics and fluid dynamics to simulate large-scale synthesis. AI algorithms (e.g., Bayesian optimization) predict optimal conditions by training on historical data (e.g., yields vs. reagent ratios). Autonomous labs enable real-time adjustments via robotic platforms, reducing human error in parameter tuning .
Advanced: What methodologies resolve contradictions in biological activity data for structurally related compounds?
Discrepancies (e.g., variable IC50 values) are addressed via:
- Dose-Response Curves : Triplicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm reproducibility .
- Off-Target Screening : Use of kinase panels or proteome profiling to identify non-specific interactions.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100+ ns to validate docking predictions .
Advanced: How are salt forms of this compound synthesized, and what advantages do they offer?
Salts are formed by reacting the free acid with organic bases (e.g., triethylamine) or inorganic bases (e.g., NaOH) in aqueous-alcohol media. Optimal conditions (pH 7–8, 25°C) prevent hydrolysis of acetoxy groups. Salt forms improve solubility (e.g., sodium salts in aqueous buffers) and bioavailability .
Advanced: What enzymatic targets are hypothesized for this compound based on structural analogs?
Analogous thiazoline derivatives (e.g., N-acetylglucosamine thiazoline) inhibit β-hexosaminidase and lanosterol 14α-demethylase , suggesting potential antifungal or glycosidase inhibition activity. Crystallographic data (PDB: 3LD6) guide site-directed mutagenesis studies to probe binding interactions .
Advanced: How do researchers address stereochemical instability during purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
